2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-14-7-2-3-8-15(14)20-17(25)13-27-19-22-21-18(16-9-6-12-26-16)24(19)23-10-4-5-11-23/h2-12H,13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPQANHEQWIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate undergoes further reactions, including Mannich reactions with substituted amines and formaldehyde in ethanol, to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitronium ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Anti-Exudative Activity : The target compound and its derivatives (e.g., 3.1-3.21) exhibit anti-exudative effects in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Substitutions like halogens (Cl, F), methoxy, or nitro groups on the phenyl ring enhance activity, likely due to increased electron-withdrawing effects and improved target binding .
- Pyrrole vs.
- Polarity and Solubility : The nitro-substituted analog () has higher polarity, which may improve aqueous solubility but reduce membrane permeability.
Biological Activity
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound notable for its diverse biological activities. The presence of functional groups such as triazole, furan, and pyrrole suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its synthesis, structural features, and pharmacological properties.
Structural Features
The molecular structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C20H19N5O3S |
| Molecular Weight | Approximately 382.47 g/mol |
| Key Functional Groups | Triazole ring, furan moiety, pyrrole ring, sulfanyl group, acetamide group |
The triazole ring is particularly significant as it is commonly associated with antifungal and antibacterial activities. The furan and pyrrole rings may contribute to anticancer properties due to their reactivity and interaction with biological macromolecules.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. The triazole moiety has been linked to effective inhibition of various bacteria and fungi. For example:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 20–40 µM |
| Escherichia coli | Antibacterial | 40–70 µM |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents against resistant strains of bacteria .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
- Metal Ion Coordination: The sulfanyl group can potentially coordinate with metal ions, influencing enzyme activity and biological pathways.
- Interference with Nucleic Acids: Similar compounds have been shown to interact with DNA or RNA, disrupting replication or transcription processes.
Case Studies
Recent studies have highlighted the potential of triazole-based compounds in treating infections caused by multidrug-resistant bacteria. For instance:
- A study evaluated the efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity at low concentrations.
- Another investigation focused on the anticancer properties of related compounds in vitro, revealing selective cytotoxicity against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
